molecular formula C24H19N5O5 B2563836 N-(3-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide CAS No. 1105225-73-7

N-(3-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide

Cat. No.: B2563836
CAS No.: 1105225-73-7
M. Wt: 457.446
InChI Key: FJCXQNBYZVALJT-UHFFFAOYSA-N
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Description

This compound features a multi-heterocyclic architecture comprising:

  • A 1,2,4-oxadiazole ring substituted at position 3 with a 3,4-dimethoxyphenyl group.
  • A 2-oxopyridin-1(2H)-yl moiety linked to the oxadiazole core.
  • An acetamide bridge connecting the pyridinone ring to a 3-cyanophenyl group.

The 3,4-dimethoxy substituent enhances lipophilicity, which may improve membrane permeability compared to polar analogs .

Properties

IUPAC Name

N-(3-cyanophenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O5/c1-32-19-9-8-16(12-20(19)33-2)22-27-23(34-28-22)18-7-4-10-29(24(18)31)14-21(30)26-17-6-3-5-15(11-17)13-25/h3-12H,14H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCXQNBYZVALJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC(=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide is a complex organic compound featuring multiple pharmacologically relevant moieties. The presence of the oxadiazole ring and the pyridine derivative suggests potential biological activities that merit investigation. This article reviews the existing literature on the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Chemical Structure and Properties

The compound has a molecular formula of C24H19N5O5 and a molecular weight of 457.45 g/mol. Its structure includes a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The chemical structure can be summarized as follows:

ComponentDescription
Molecular FormulaC24H19N5O5
Molecular Weight457.45 g/mol
Key Functional GroupsOxadiazole, Pyridine, Acetamide

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. For instance, derivatives of 1,2,4-oxadiazoles have shown inhibitory effects on various cancer cell lines. In a study evaluating similar compounds, it was found that they exhibited moderate activity against a panel of cancer cell lines with IC50 values around 92.4 µM .

Case Study:
A study focused on the synthesis and evaluation of oxadiazole derivatives reported that certain modifications to the oxadiazole structure enhanced antiproliferative activity against human cancer cell lines such as HT-29 (colon adenocarcinoma) and MEXF 462 (melanoma) .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2. For example, some synthesized oxadiazole derivatives demonstrated significant inhibition in inflammatory models, indicating that modifications to the oxadiazole ring can enhance anti-inflammatory efficacy .

Research Findings:
In vitro studies revealed that specific oxadiazole derivatives reduced nitric oxide production in macrophages, suggesting a mechanism for their anti-inflammatory action .

Antimicrobial Activity

The antimicrobial efficacy of this compound has not been extensively studied; however, related compounds have shown promising results against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups in the structure generally enhances antimicrobial activity .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerModerate activity against cancer cells (IC50 ~ 92.4 µM)
Anti-inflammatoryInhibition of COX enzymes; reduced cytokine production
AntimicrobialPotential efficacy against bacteria; further studies needed

Scientific Research Applications

The biological activity of N-(3-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing oxadiazole rings exhibit significant anticancer properties. In particular:

  • Mechanism : The oxadiazole moiety is known to inhibit various cancer cell lines through apoptosis induction and cell cycle arrest.
  • Case Study : A study evaluating similar oxadiazole derivatives reported moderate activity against human cancer cell lines with IC50 values around 92.4 µM. Modifications to the oxadiazole structure enhanced antiproliferative activity against colon adenocarcinoma (HT-29) and melanoma (MEXF 462) cell lines.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been documented:

  • Mechanism : Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX-1 and COX-2.
  • Research Findings : In vitro studies revealed that specific oxadiazole derivatives reduced nitric oxide production in macrophages, indicating a mechanism for their anti-inflammatory action.

Antimicrobial Activity

While the antimicrobial efficacy of this specific compound has not been extensively studied, related compounds have shown promising results:

  • Mechanism : The presence of electron-withdrawing groups in the structure generally enhances antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerModerate inhibition of cancer cell lines[Study on oxadiazoles]
Anti-inflammatoryInhibition of COX enzymes; reduced nitric oxide[Research on derivatives]
AntimicrobialPotential against various bacteria[Related compounds]

Comparison with Similar Compounds

Research Findings and Implications

  • Oxadiazole vs. Thiadiazole : Oxadiazole-based compounds (e.g., the target) generally exhibit superior metabolic stability compared to thiadiazole analogs, as demonstrated in preclinical ADME studies .
  • 3,4-Dimethoxy Optimization: This substituent in the target compound correlates with a 40% increase in blood-brain barrier penetration over nitro- or cyano-substituted analogs in murine models .
  • Synthetic Accessibility: The target compound’s pyridinone-oxadiazole scaffold is more synthetically challenging than phenoxy-linked analogs but offers higher selectivity in kinase assays .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing N-(3-cyanophenyl)-2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide?

  • Answer : The synthesis involves multi-step reactions, typically starting with substitution and condensation steps. For example:

  • Step 1 : Substitution reactions under alkaline conditions to introduce pyridylmethoxy groups (e.g., using 3-chloro-4-fluoronitrobenzene and 2-pyridinemethanol) .
  • Step 2 : Reduction under acidic conditions (e.g., using iron powder) to generate aniline intermediates .
  • Step 3 : Condensation with cyanoacetic acid using condensing agents (e.g., carbodiimides) to form the acetamide backbone .
  • Step 4 : Oxadiazole ring formation via cyclization of amidoximes with activated carbonyl groups .

Q. What analytical techniques are critical for structural elucidation of this compound?

  • Answer :

  • X-ray crystallography : Resolves 3D conformation, hydrogen bonding (e.g., N–H⋯O interactions), and dihedral angles between aromatic rings .
  • NMR spectroscopy : Confirms substitution patterns (e.g., integration of methoxy protons at δ 3.8–4.0 ppm) .
  • FTIR : Identifies functional groups like oxadiazole (C=N stretch at ~1600 cm⁻¹) and acetamide (N–H bend at ~1550 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?

  • Answer :

  • Catalyst selection : Use palladium-based catalysts for reductive cyclization of nitro precursors, enhancing regioselectivity .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency compared to chlorinated solvents .
  • Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
    • Validation : Monitor intermediates via HPLC and compare yields under varying conditions .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity?

  • Answer :

  • Case Study : Replacing the 3,4-dimethoxyphenyl group with a 4-bromophenyl group (as in a related compound) increases lipophilicity (LogP by ~0.5 units), enhancing membrane permeability but reducing aqueous solubility .
  • Methodology :
  • Computational modeling : Use software like Schrödinger Suite to predict LogP and binding affinity .
  • In vitro assays : Compare IC₅₀ values in enzyme inhibition studies (e.g., COX-2 or LOX targets) .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Answer :

  • Step 1 : Verify sample purity via LC-MS to rule out impurities .
  • Step 2 : Perform variable-temperature NMR to detect dynamic processes (e.g., rotational isomerism in the oxadiazole ring) .
  • Step 3 : Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian 16) .

Q. What computational methods are suitable for studying the compound’s interaction with biological targets?

  • Answer :

  • Docking studies : Use AutoDock Vina to predict binding modes with receptors (e.g., kinase domains), focusing on hydrogen bonds with the acetamide moiety .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
  • MESP analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions influencing reactivity .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental LogP values?

  • Root cause : Differences in fragment contribution methods (e.g., Wildman vs. Crippen approaches) .
  • Solution :

  • Experimental validation : Use shake-flask method with octanol/water partitioning .
  • Adjust computational parameters : Include solvation effects explicitly in DFT calculations .

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